molecular formula C21H25FO4 B021331 21-Fluoroprednisone CAS No. 110558-69-5

21-Fluoroprednisone

Cat. No.: B021331
CAS No.: 110558-69-5
M. Wt: 359.4 g/mol
InChI Key: QQWLPAPHNPKYGT-JHZVGIEFSA-N
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Description

21-Fluoroprednisone is a synthetic glucocorticoid . It is a potential ligand for neuro-PET studies . It is biologically inert and is converted to its active form, prednisolone .


Synthesis Analysis

This compound is synthesized by tosylate displacement in 2%-8% radiochemical yield in 80 minutes end of cyclotron bombardment .

Scientific Research Applications

  • Therapeutic Applications in Liver Diseases and Inflammation : A study highlighted the potential therapeutic applications of a synthetic steroid, 9-fluoroprednisolone-21-acetate, which shows promising results in treating liver diseases and inflammation due to its molecular structure and interaction (Valente et al., 1997)(Valente et al., 1997).

  • Neuro-PET Studies : Fluorine-18 21-fluoroprednisone has been explored for its potential in neuro-PET studies. The suitability for human imaging depends on its binding affinity and metabolic characteristics (Feliu & Rottenberg, 1987)(Feliu & Rottenberg, 1987).

  • Imaging Progesterone Receptor-Positive Breast Tumors : Fluorine-18-labeled progestin derivatives, including those related to this compound, have been studied for their potential in imaging progesterone receptor-positive breast tumors using positron emission tomography (PET) (Buckman et al., 1995)(Buckman et al., 1995).

  • Breast Cancer Research : 18F-FFNP, a fluorinated steroid, effectively measures progesterone receptor levels and isoform expression in breast cancer cells and mice, providing a tool for assessing response to estradiol in breast cancer (Salem et al., 2018)(Salem et al., 2018).

  • Non-Steroidal Anti-Inflammatory Agent Potential : U74389F, a compound related to this compound, has been evaluated for its wound healing effects, suggesting its potential as a non-steroidal anti-inflammatory agent (Paxton et al., 1995)(Paxton et al., 1995).

  • Imaging Tumor Progesterone Receptors in Breast Cancer : The use of 18F-FFNP PET for imaging tumor progesterone receptors in breast cancer has been assessed, with findings indicating it as a safe and effective method (Dehdashti et al., 2012)(Dehdashti et al., 2012).

Mechanism of Action

21-Fluoroprednisone, like other glucocorticoids, prevents the release of substances in the body that cause inflammation . It is metabolized into prednisolone, which exerts the therapeutic effects .

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-(2-(18F)fluoranylacetyl)-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FO4/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i22-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWLPAPHNPKYGT-JHZVGIEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CF)O)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C[18F])O)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911743
Record name 21-(~18~F)Fluoro-17-hydroxypregna-1,4-diene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110558-69-5
Record name Pregna-1,4-diene-3,11,20-trione, 21-(fluoro-18F)-17-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110558-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21-Fluoroprednisone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110558695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-(~18~F)Fluoro-17-hydroxypregna-1,4-diene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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